N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride
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Overview
Description
N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a quaternary ammonium group, which imparts specific chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride typically involves the reaction of hexan-1-amine with 2-oxo-2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexan-1-amine+2-oxo-2-phenoxyethyl chloride→N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions with nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, hydroxides; reactions are conducted in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)hexan-1-aminium chloride
- N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)butan-1-aminium chloride
- N,N-Dimethyl-N-(2-oxo-2-phenoxyethyl)pentan-1-aminium chloride
Uniqueness
This compound is unique due to its specific chain length and the presence of the phenoxyethyl group. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
143578-62-5 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
hexyl-dimethyl-(2-oxo-2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H26NO2.ClH/c1-4-5-6-10-13-17(2,3)14-16(18)19-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RFOQOBBDVPJOLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CC(=O)OC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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